molecular formula C13H19NO5S B2361542 tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate CAS No. 2177258-93-2

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate

Cat. No.: B2361542
CAS No.: 2177258-93-2
M. Wt: 301.36
InChI Key: ATVYDMWDGZCRJI-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate is used in a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate typically involves the reaction of 2-methoxy-4-(methylsulfonyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methoxy-4-(methylsulfonyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl carbamates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-methoxy-4-methylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-10-7-6-9(20(5,16)17)8-11(10)18-4/h6-8H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVYDMWDGZCRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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